molecular formula C20H23ClN2O4S B2999500 2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954707-57-4

2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Número de catálogo: B2999500
Número CAS: 954707-57-4
Peso molecular: 422.92
Clave InChI: OLFLOYFDERMJDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a propylsulfonyl group at position 2 and a 4-chlorophenoxy-acetamide substituent at position 5. The 4-chlorophenoxy moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding affinity due to its lipophilicity and electronic effects. The propylsulfonyl group may influence solubility and metabolic stability.

Propiedades

IUPAC Name

2-(4-chlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFLOYFDERMJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that belongs to the class of tetrahydroisoquinoline (THIQ) compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H24ClN1O3S\text{C}_{19}\text{H}_{24}\text{ClN}_1\text{O}_3\text{S}

This structure features a tetrahydroisoquinoline core, which is known for its pharmacological potential. The presence of the 4-chlorophenoxy group and the propylsulfonyl substituent significantly influences its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. A study highlighted the role of THIQ compounds in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The specific compound has been shown to enhance neurotrophic factor expression, which is crucial for neuronal survival and function .

2. Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been extensively studied. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Cell LineIC50 (µM)Mechanism of Action
A54912.5Apoptosis induction
MCF-715.0Cell cycle arrest

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of the compound in a rodent model of Parkinson's disease. The administration of the compound resulted in a significant reduction in motor deficits and improved dopaminergic neuron survival compared to control groups. This suggests its potential utility in treating Parkinson's disease .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM. Furthermore, flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Reported Applications Reference
2-(4-Chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide Tetrahydroisoquinoline - 4-Chlorophenoxy-acetamide
- Propylsulfonyl
Hypothesized ATF4 inhibition (based on analogs)
2-(2-Fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide Tetrahydroisoquinoline - 2-Fluorophenoxy-acetamide
- Propylsulfonyl
Structural analog; halogen substitution may alter binding kinetics
3-Chloro-N-phenyl-phthalimide Phthalimide - Chlorine at position 3
- N-phenyl group
Monomer for polyimide synthesis
Patent-derived 2-(4-chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide Azetidine - Ethynazetidin linker
- Dual 4-chlorophenoxy groups
ATF4 inhibition for cancer therapy

Key Observations:

Halogen Substitution Effects: The fluorinated analog (2-fluorophenoxy) in differs from the target compound’s 4-chlorophenoxy group. The chlorine in the target compound enhances lipophilicity, which could improve membrane permeability compared to non-halogenated analogs.

Core Structure Variations: The tetrahydroisoquinoline core in the target compound contrasts with the phthalimide core in . Phthalimides are typically rigid and planar, favoring polymer synthesis, whereas tetrahydroisoquinolines are more flexible, enabling interactions with biological targets like enzymes or receptors. The azetidine-containing derivative in introduces a constrained ring system, which may enhance metabolic stability compared to the tetrahydroisoquinoline scaffold.

Functional Group Impact: The propylsulfonyl group in the target compound likely improves solubility compared to non-sulfonylated analogs. The dual 4-chlorophenoxy groups in the patent compound () suggest a dimeric design, possibly increasing avidity for ATF4 or related targets.

Research Findings and Hypotheses

  • Therapeutic Potential: The patent in highlights 4-chlorophenoxy-acetamide derivatives as ATF4 inhibitors, implying that the target compound may share this mechanism. ATF4 is a transcription factor implicated in cancer progression and stress responses, making such inhibitors promising for oncology.
  • Synthetic Challenges: The phthalimide derivative in requires high purity for polymer synthesis, whereas the target compound’s tetrahydroisoquinoline core may pose challenges in stereochemical control during synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.